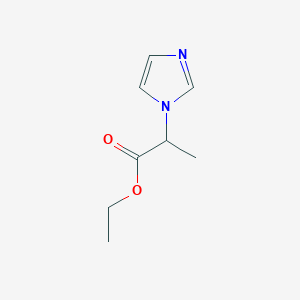

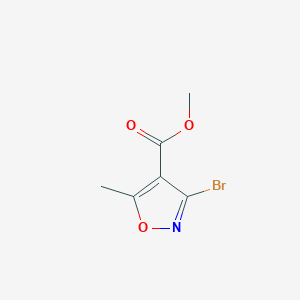

乙酸2-(1H-咪唑-1-基)丙酸酯

概览

描述

Synthesis Analysis

Ethyl 2-(1H-imidazol-1-yl)propanoate can be synthesized through various chemical reactions. One common method involves the condensation of o-phenylenediamine with 3-(1-(3-substituted-phenyl)-1H-1,2,3-triazol-4-yl)propanoic acid, followed by subsequent reactions with different substituted alkyl halides as electrophiles. The synthesized compounds are characterized using spectroscopic techniques such as 1H NMR, EI-MS, and IR (Jadhav, Shaikh, Shingare, & Gill, 2008).

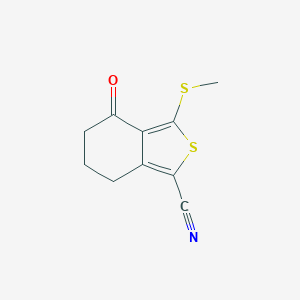

Molecular Structure Analysis

The molecular structure of ethyl 2-(1H-imidazol-1-yl)propanoate is analyzed through various spectroscopic methods. Techniques such as 1H-NMR, solid-state 13C-NMR, and size exclusion chromatography (SEC) are employed to investigate the structure and solubility of this compound and its derivatives in different solvents (Rössel, Billing, Görls, Festag, Grube, Bellstedt, Nischang, & Schacher, 2017).

Chemical Reactions and Properties

Ethyl 2-(1H-imidazol-1-yl)propanoate participates in various chemical reactions, demonstrating its versatility as a reactant. For instance, it can undergo polymerization reactions to form polymeric materials with potential applications in materials science. Its reactivity with other chemical reagents can lead to the formation of novel compounds with diverse chemical structures and properties (Asadi, Zebarjad, Masoudi, & Mehrabi, 2021).

Physical Properties Analysis

The physical properties of ethyl 2-(1H-imidazol-1-yl)propanoate, such as solubility, melting point, and boiling point, are crucial for its application in various chemical processes. These properties are often determined experimentally through techniques like potentiometric titration in aqueous media, which helps in understanding the solubility and structural behavior of this compound in different environments (Rössel et al., 2017).

Chemical Properties Analysis

The chemical properties of ethyl 2-(1H-imidazol-1-yl)propanoate, including its reactivity with various chemical reagents, ability to participate in polymerization reactions, and its role as a precursor in the synthesis of other chemical compounds, are of significant interest. Studies have shown that it can be used to synthesize a wide range of compounds, demonstrating its utility in organic synthesis and materials chemistry (Jadhav et al., 2008).

科研应用

合成和化学表征

合成和表征新化合物研究表明,通过将某些化学物质与乙酸2-(1H-咪唑-1-基)丙酸酯或其衍生物缩合,然后与各种亲电试剂发生反应,可以合成新化合物。然后使用NMR、EI-MS和IR光谱等技术对这些合成化合物进行表征,突出了乙酸2-(1H-咪唑-1-基)丙酸酯在合成复杂分子方面的多功能化学应用(Jadhav, Shaikh, Shingare, & Gill, 2008)。

与其他化学物质的反应性调查研究还调查了2-氨基吡啶和梅尔德鲁姆酸在乙酸2-(1H-咪唑-1-基)丙酸酯存在下与芳基甘氧醛或芳基醛的反应性。该化合物已被用于合成各种醋酸酯和丙酸酯,展示了其在特定条件下(如回流和微波条件)促进多样化化学反应的潜力(Asadi, Zebarjad, Masoudi, & Mehrabi, 2021)。

生物化学和药物应用

光学活性化合物的衍生使用乙酸2-(1H-咪唑-1-基)丙酸酯和其他化学物质制备了一系列新的光学活性化合物。这些化合物经历了各种转化,如硫转移反应,以衍生其他重要的生化物质。这突显了乙酸2-(1H-咪唑-1-基)丙酸酯在合成具有生物学相关性的分子中的作用(Jasiński, Mlostoń, Linden, & Heimgartner, 2008)。

衍生物的抗菌活性从乙酸2-(1H-咪唑-1-基)丙酸酯衍生的化合物已经进行了抗菌活性测试。合成的化合物显示出对常见细菌具有潜在的抗菌性能,表明该化合物在开发新的抗菌剂方面具有实用性(Al-badrany, Mohammed, & Alasadi, 2019)。

Safety And Hazards

未来方向

Imidazole derivatives, including “ethyl 2-(1H-imidazol-1-yl)propanoate”, have become an important synthon in the development of new drugs due to their broad range of chemical and biological properties . Future research may focus on exploring the potential applications of these compounds in various fields, including medicine and industry .

性质

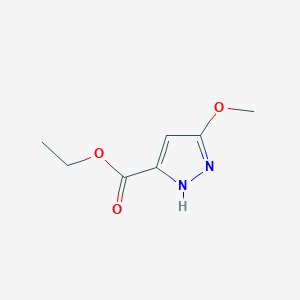

IUPAC Name |

ethyl 2-imidazol-1-ylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2/c1-3-12-8(11)7(2)10-5-4-9-6-10/h4-7H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYVJITQMDSKHKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)N1C=CN=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 2-(1H-imidazol-1-yl)propanoate | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

![[1,2,3]Triazolo[1,5-a]pyridine-7-carboxaldehyde](/img/structure/B64250.png)

![Furo[2,3-b]pyridine 7-oxide](/img/structure/B64265.png)

![(2S)-2-([(2-Chloropyridin-3-yl)carbonyl]amino)-4-(methylthio)butanoic acid](/img/structure/B64269.png)